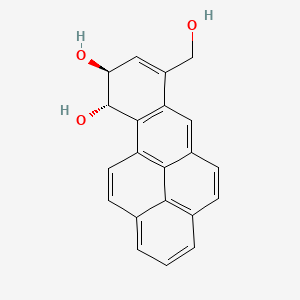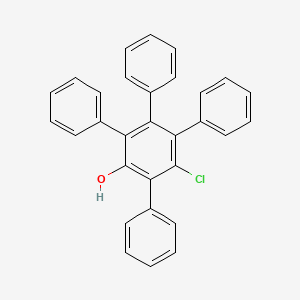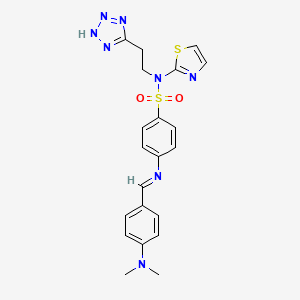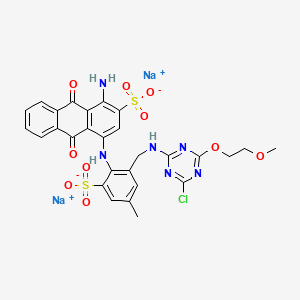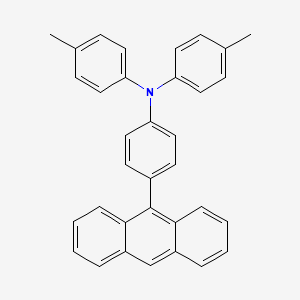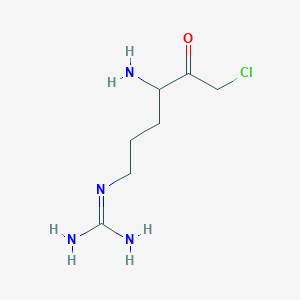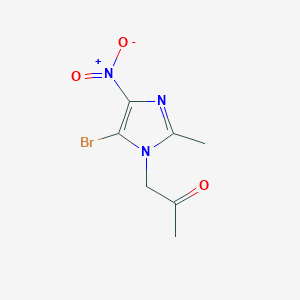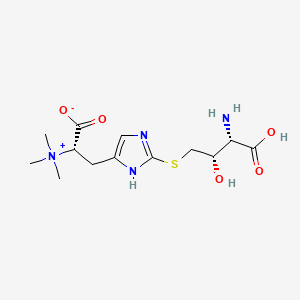
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, an ethanaminium group, and several functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- typically involves multiple steps, starting with the preparation of the imidazole ring This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural arrangement.
Other Imidazole Derivatives: Compounds with imidazole rings and various substituents that exhibit similar reactivity and applications.
Uniqueness: 1H-Imidazole-4-ethanaminium, 2-(((2S,3S)-3-amino-3-carboxy-2-hydroxypropyl)thio)-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78873-51-5 |
|---|---|
Molekularformel |
C13H22N4O5S |
Molekulargewicht |
346.41 g/mol |
IUPAC-Name |
(2S)-3-[2-[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]sulfanyl-1H-imidazol-5-yl]-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C13H22N4O5S/c1-17(2,3)8(11(19)20)4-7-5-15-13(16-7)23-6-9(18)10(14)12(21)22/h5,8-10,18H,4,6,14H2,1-3H3,(H2-,15,16,19,20,21,22)/t8-,9+,10-/m0/s1 |
InChI-Schlüssel |
PBGMXJHSCOZVQW-AEJSXWLSSA-N |
Isomerische SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC[C@H]([C@@H](C(=O)O)N)O)C(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SCC(C(C(=O)O)N)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


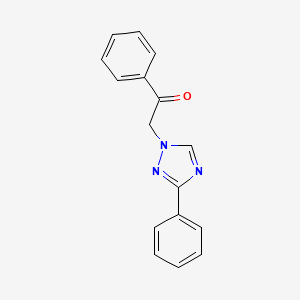
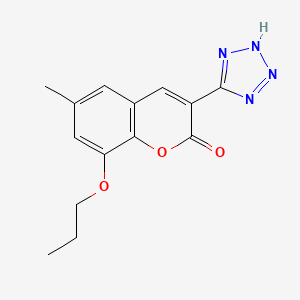
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
